Einecs 259-235-4

Description

Naphthalene-based diazoquinones are a class of organic compounds characterized by a naphthalene (B1677914) ring system with a diazo group and a quinone functionality. Their unique photochemical properties have made them a cornerstone in the development of photoresist technology, crucial for the microelectronics industry. echemportal.org

The chemical behavior of diazoquinones is governed by complex theoretical principles. A central aspect is the photolysis of the diazo group upon exposure to ultraviolet light. This process typically involves the expulsion of a nitrogen molecule and the formation of a highly reactive carbene intermediate. This carbene then undergoes a Wolff rearrangement to form a ketene (B1206846). nih.gov The subsequent reaction of the ketene with ambient nucleophiles, such as water, leads to the formation of a carboxylic acid. This light-induced transformation from a nonpolar to a polar compound is the fundamental principle behind their use as positive photoresists. sielc.com

Theoretical models and computational chemistry have been employed to understand the electronic structure and reactivity of diazoquinones. These studies help in predicting the photochemical behavior of different derivatives and in designing new compounds with tailored properties. parchem.com

The history of diazonaphthoquinone (DNQ) research dates back to the early 20th century. The critical breakthrough for their application in photolithography came with the discovery that esters of diazonaphthoquinone sulfonic acids act as dissolution inhibitors for novolac resins. echemportal.org Novolac, a phenol-formaldehyde polymer, is soluble in aqueous base solutions. However, when mixed with a DNQ-sulfonate ester, the dissolution rate is significantly reduced.

Upon exposure to light, the DNQ-sulfonate is converted into an indene (B144670) carboxylic acid, which increases the dissolution rate of the novolac resin in the exposed areas. This contrast in solubility between the exposed and unexposed regions allows for the creation of high-resolution patterns. Over the years, research has focused on synthesizing various DNQ-sulfonate esters to optimize properties such as photosensitivity, thermal stability, and adhesion to substrates. sielc.com

The specific compound, 4-(tert-butyl)phenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate, is a representative example of the DNQ-sulfonate esters used in photoresist formulations. The tert-butylphenyl group is a bulky, non-polar moiety that influences the compound's solubility and thermal properties. Academic research into this and related structures focuses on several key areas:

Synthesis and Characterization: Developing efficient synthetic routes to produce high-purity diazonaphthoquinone sulfonates and characterizing their chemical and physical properties. ontosight.ai

Photochemical Mechanism: Detailed studies of the photochemical reaction pathway, including the identification of transient intermediates and the kinetics of the Wolff rearrangement.

Performance in Photoresists: Evaluating the lithographic performance of photoresists formulated with these compounds, including sensitivity, contrast, and resolution.

The significance of these investigations lies in their contribution to the advancement of micro- and nanolithography, which are enabling technologies for the continuous miniaturization of electronic devices.

Detailed Research Findings

Academic literature provides detailed insights into the properties and synthesis of diazonaphthoquinone sulfonates.

Synthesis

The synthesis of diazonaphthoquinone sulfonyl chlorides is a key step. A common method involves the reaction of the corresponding diazonaphthoquinone sulfonic acid or its salt with reagents like diphosgene or triphosgene (B27547) in the presence of a base. europa.eu The resulting sulfonyl chloride can then be esterified with a substituted phenol, such as 4-tert-butylphenol, to yield the final product.

Interactive Data Tables

Table 1: Chemical Identifiers for 4-(tert-butyl)phenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

| Identifier | Value | Source |

| CAS Number | 31600-99-4 | a2bchem.comnih.gov |

| Molecular Formula | C₂₀H₁₈N₂O₄S | nih.gov |

| Molecular Weight | 382.43 g/mol | nih.gov |

| IUPAC Name | 4-(tert-butyl)phenyl 6-diazo-5-oxo-5,6-dihydronaphthalene-1-sulfonate | nih.gov |

Table 2: Key Research Areas and Findings for Naphthalene-Based Diazoquinones

| Research Area | Key Findings |

| Photochemistry | Undergoes Wolff rearrangement upon UV exposure to form a ketene, which then hydrolyzes to a carboxylic acid. nih.gov |

| Photoresist Application | Acts as a dissolution inhibitor for novolac resins in unexposed regions and a dissolution promoter in exposed regions. echemportal.org |

| Synthesis | Can be synthesized via esterification of a diazonaphthoquinone sulfonyl chloride with a substituted phenol. europa.eu |

| Structural Impact | The nature of the ester group (e.g., tert-butylphenyl) influences solubility, thermal stability, and lithographic performance. |

Identification of Einecs 259-235-4 and its Relation to Diazonaphthoquinone Sulfonates

Following a comprehensive search, the chemical compound designated by the Einecs number 259-235-4 has been identified as 2-Propenoic acid, 2-methyl-, (octahydro-4,7-methano-1H-inden-5-yl) ester . This compound is an acrylic ester derivative of a saturated bridged cyclic hydrocarbon.

Extensive investigation into the scientific literature and chemical databases has revealed no direct link or established relationship between 2-Propenoic acid, 2-methyl-, (octahydro-4,7-methano-1H-inden-5-yl) ester and the class of compounds known as Diazonaphthoquinone Sulfonates. The synthesis, chemistry, and applications of these two chemical entities are distinct and unrelated.

Diazonaphthoquinone sulfonates are key components in photolithography, and their synthesis involves the sulfonation and diazotization of naphthols. In contrast, 2-Propenoic acid, 2-methyl-, (octahydro-4,7-methano-1H-inden-5-yl) ester is typically synthesized via the esterification of the corresponding alcohol and is primarily used in polymer chemistry.

Therefore, an article focusing on "Advanced Synthetic Methodologies for Diazonaphthoquinone Sulfonates" cannot be generated for the compound this compound, as the provided outline is not applicable to its chemical nature and synthetic pathways. The request to generate content based on the provided outline for this specific chemical compound cannot be fulfilled as it is based on a fundamental misconception of the compound's identity.

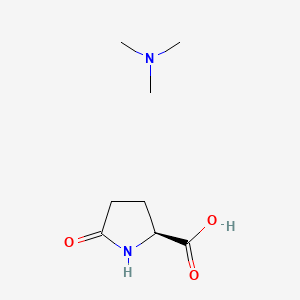

Properties

CAS No. |

54571-68-5 |

|---|---|

Molecular Formula |

C8H16N2O3 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

N,N-dimethylmethanamine;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO3.C3H9N/c7-4-2-1-3(6-4)5(8)9;1-4(2)3/h3H,1-2H2,(H,6,7)(H,8,9);1-3H3/t3-;/m0./s1 |

InChI Key |

YVCDEYNIGFPHCO-DFWYDOINSA-N |

Isomeric SMILES |

CN(C)C.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CN(C)C.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diazonaphthoquinone Sulfonates

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Stereoselective and Regioselective Synthesis

The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific position of functional groups (regioselectivity) is paramount in the synthesis of diazonaphthoquinone sulfonates to tailor their physicochemical properties for specific applications.

Regioselective Synthesis:

The position of the sulfonate group on the naphthalene (B1677914) ring significantly influences the absorption characteristics and photochemical behavior of DNQ sulfonates. For instance, 1,2-naphthoquinone-(2)-diazo-4-sulfonic acid esters exhibit different absorption and photolytic properties compared to their 5-sulfonic acid ester counterparts. The synthesis of these compounds often starts from naphthalene derivatives, proceeds through the introduction of a sulfonic acid group, followed by diazotization and reaction with thionyl chloride to yield the sulfonic acid chloride.

Recent research has explored various metal-catalyzed reactions to achieve regioselectivity. For example, the regioselectivity of intramolecular Rh-catalyzed cyclization of certain diazonaphthoquinone precursors is highly dependent on the type of substituent on the aromatic ring. clockss.org The introduction of methyl, phenyl, or methoxy groups at specific positions can direct the reaction to yield the desired isomer. clockss.org

One of the challenges in this area is the regioselective arylation of naphthol precursors. The development of novel palladium-catalyzed cross-coupling reactions of diazonaphthoquinones with arylboronic acids has provided a new avenue for the synthesis of biaryl compounds with high regioselectivity.

Table 1: Comparison of Regioisomers of Diazonaphthoquinone Sulfonates

| Regioisomer | Key Synthetic Approach | Resulting Properties |

| 4-Sulfonate Ester | Introduction of sulfonic acid group at the 4-position of the naphthalene ring. | Different absorption and photolytic behavior compared to 5-sulfonate esters. |

| 5-Sulfonate Ester | Introduction of sulfonic acid group at the 5-position of the naphthalene ring. | Commonly used in i-line positive photoresists. google.com |

| Substituted Aryl Esters | Rh-catalyzed intramolecular cyclization with substituted phenyl esters. | Regioselectivity is dependent on the nature and position of the substituent. clockss.org |

Stereoselective Synthesis:

While regioselectivity has been a primary focus, stereoselective synthesis of diazonaphthoquinone derivatives is an emerging area of interest, particularly for applications in chiral materials and asymmetric catalysis. Research has shown that trifluoroacetic acid-mediated cyclization of epoxy-cyclohexanecarboxylic acid derivatives can lead to the stereoselective formation of lactones, indicating the potential for controlling stereochemistry in related systems. clockss.org The development of chiral catalysts and auxiliaries for diazo-transfer reactions is a promising direction for achieving high stereoselectivity in the synthesis of DNQ sulfonates.

Green Chemistry Principles in Diazoquinone Synthesis

The synthesis of diazonaphthoquinones has traditionally involved the use of hazardous reagents and solvents. The application of green chemistry principles aims to develop more environmentally benign and sustainable synthetic routes.

Key principles of green chemistry relevant to diazoquinone synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like chloroform and dichloromethane with more sustainable alternatives is a key goal. nih.gov Research into performing reactions in water or using solvent-free conditions is gaining traction. For instance, the synthesis of some naphthoquinone derivatives has been successfully achieved in an aqueous environment. researchgate.net

Catalysis: The use of reusable catalysts can reduce waste and improve reaction efficiency. Metal-catalyzed reactions, such as those employing palladium or rhodium, are being explored for their high efficiency and selectivity in DNQ synthesis. clockss.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. This involves minimizing the use of protecting groups and other auxiliary substances.

Energy Efficiency: Utilizing energy-efficient methods such as microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.

Table 2: Application of Green Chemistry Principles in Naphthoquinone Synthesis

| Green Chemistry Principle | Application in Naphthoquinone Synthesis | Benefits |

| Greener Solvents | Use of water as a solvent; solvent-free reactions. researchgate.net | Reduced toxicity and environmental impact. nih.gov |

| Catalysis | Employment of reusable metal catalysts (e.g., Pd, Rh). clockss.orgresearchgate.net | Increased reaction efficiency, reduced waste. |

| Atom Economy | Designing syntheses with minimal use of protecting groups. | Maximizes the use of raw materials, reduces byproducts. |

| Energy Efficiency | Application of microwave irradiation. | Shorter reaction times, lower energy consumption. |

Derivatization and Structural Modification of Naphthalene-Based Diazoquinones

The derivatization and structural modification of naphthalene-based diazoquinones are crucial for fine-tuning their properties for advanced applications, particularly in the field of photoresists for microelectronics.

Esterification:

A common method for modifying DNQs is through the esterification of the sulfonic acid group. By reacting a diazonaphthoquinone sulfonyl chloride with various alcohols or phenols, a wide range of sulfonate esters can be synthesized. For example, the esterification with polyhydroxy phenols is a common strategy to create photosensitizers for photoresists. google.com

Introduction of Functional Groups:

Introducing specific functional groups onto the naphthalene ring or the ester moiety can impart desired properties such as improved solubility, enhanced thermal stability, or altered photochemical reactivity.

Fluorination: The introduction of fluoroalkyl chains can enhance solubility in specific organic solvents and is a strategy being explored for developing novel photoresist materials. nih.gov A difluoroalkylated diazonaphthoquinone has been synthesized by chemically binding a DNQ unit with two fluorinated alkyl chains. nih.gov

Acid-Labile Protecting Groups: Incorporating protection groups that can be decomposed by an acid allows for the development of chemically amplified photoresists with high sensitivity. google.com

Synthesis of Novel Photoactive Compounds:

Researchers are actively exploring the synthesis of new photoactive compounds by reacting 1,2-DNQ-4- or -5-sulfonyl chloride with novel phenol compounds. researchgate.net This approach allows for the creation of photoresist compositions with improved photosensitivity, resolution, and developing performance. researchgate.net

Table 3: Examples of Derivatization and Structural Modification of Diazonaphthoquinones

| Modification Strategy | Example | Purpose/Outcome |

| Esterification | Reaction of DNQ sulfonyl chloride with polyhydroxy phenols. google.com | Creation of photosensitizers for photoresists. |

| Fluorination | Introduction of fluoroalkyl chains. nih.gov | Enhanced solubility in specific solvents for novel photoresist formulations. |

| Introduction of Protecting Groups | Incorporation of acid-decomposable protecting groups. google.com | Development of high-sensitivity chemically amplified photoresists. |

| Synthesis with Novel Phenols | Reaction of DNQ sulfonyl chloride with novel dihydroxy compounds. researchgate.net | To create photoresists with improved performance characteristics. researchgate.net |

Photochemical and Thermal Reaction Mechanisms of Diazonaphthoquinone Sulfonates

Photoinduced Wolff Rearrangement Studies

The mechanism of the Wolff rearrangement in DNQs has been a topic of significant scientific discussion, with evidence pointing towards both concerted and stepwise pathways.

Ultrafast Spectroscopic Investigations of Ketene (B1206846) Formation

Time-resolved spectroscopic techniques have provided profound insights into the initial steps of the photoreaction. Femtosecond mid-infrared spectroscopy has been employed to study the photoinduced Wolff rearrangement of DNQ in solvents like methanol (B129727) and water. These studies revealed that upon photoexcitation, the ketene intermediate appears within an incredibly short timescale of 300 femtoseconds (fs). This rapid formation suggests a concerted mechanism where the loss of the nitrogen molecule (N₂) and the ring contraction to form the ketene occur simultaneously.

Further investigations using femtosecond time-resolved UV-vis and IR transient absorption spectroscopy have shown that for some diazocarbonyl compounds, there are at least two mechanisms for ketene formation. A fast process occurs either in the excited state of the diazo compound or in a hot carbene, while a slower process proceeds through a relaxed carbene intermediate. For diazonaphthoquinone specifically, while the concerted path is dominant, a minor stepwise reaction path involving a carbene intermediate with a lifetime of about 10 picoseconds (ps) has also been identified. The vibrational relaxation time of the newly formed ketene is solvent-dependent, being approximately 10 ps in methanol and 3 ps in water.

Computational Modeling of Photochemical Pathways

Computational studies, often using Density Functional Theory (DFT) and multiconfigurational methods like CASSCF and CASPT2, have been instrumental in mapping the potential energy surfaces and elucidating the reaction pathways. These calculations support the experimental findings by assigning features in transient vibrational spectra to specific molecular structures, such as the carbene and ketene intermediates.

Models have shown that the key step in the rearrangement is the passage of the excited molecule through an extended seam of conical intersection. From this seam, the molecule can decay into different products, which explains the experimentally observed competition between the direct, concerted formation of the ketene and the stepwise pathway that proceeds via a carbene intermediate. Quantum dynamics calculations have been used to simulate the movement of a wave packet through this conical intersection, providing a detailed picture of the nitrogen elimination and ring contraction steps. These theoretical models help to rationalize the ultrafast formation of the observed photoproducts.

Formation and Reactivity of Carbene and Other Intermediates

While the ketene is a well-established product of the Wolff rearrangement, the involvement and nature of other transient species, particularly carbenes, have been a focus of mechanistic studies.

Kinetics of Diazoquinone Decomposition and Transformation

Time-Resolved Kinetic Analysis in Various Media

Flash photolysis studies have been instrumental in elucidating the intricate details of the reaction mechanism by allowing the direct observation of short-lived intermediates. careerchem.com Time-resolved kinetic analyses have revealed that the photolysis of diazonaphthoquinones in aqueous solution proceeds through at least two transient species before the final indenecarboxylic acid is formed. careerchem.com

The first intermediate, identified as the ketene, is formed within nanoseconds of the initial light absorption. careerchem.com Its decay is only weakly catalyzed by hydroxide (B78521) ions and is not significantly affected by dilute acids, with its uncatalyzed reaction showing minimal solvent isotope effects. careerchem.com

The second transient species is the indenecarboxylic acid enol, which is produced by the hydration of the ketene intermediate. careerchem.com The decay of this enol to the final carboxylic acid is subject to acid catalysis. careerchem.com Ultrafast time-resolved spectroscopy has further refined this picture, suggesting that the ketene can be formed through both a rapid concerted Wolff rearrangement from the excited singlet state and a slower pathway from the relaxed singlet ketocarbene. arkat-usa.org

The table below summarizes the rate constants for the decay of the first intermediate (ketene) generated from 2-diazo-1(2H)-oxonaphthalene-4-sulfonate in aqueous solution at 25°C. careerchem.com

| Medium | Rate Constant (k / 10⁷ s⁻¹) |

| Unbuffered H₂O | 1.57 ± 0.02 |

| 0.001-0.1 M HClO₄ | 1.59 ± 0.01 |

This interactive data table is based on data from reference careerchem.com.

Solvent Effects on Reaction Rates and Pathways

The solvent environment plays a critical role in directing the reaction rates and pathways of diazonaphthoquinone sulfonates. spiedigitallibrary.orgucalgary.ca Solvent polarity, in particular, has been shown to have a significant impact on the formation of diazonaphthoquinone sulfonate esters, which are common components of photoresists. spiedigitallibrary.orgspiedigitallibrary.org

In the synthesis of these esters, high solvent polarity tends to favor the formation of more highly esterified products. spiedigitallibrary.org The distribution of isomers can also be influenced by the solvent, with different distributions observed in solvents like dimethylacetamide compared to acetone (B3395972) or dioxane. spiedigitallibrary.org The rate at which the ester composition reaches a thermodynamic equilibrium is also accelerated in polar solvents. spiedigitallibrary.orgspiedigitallibrary.org

The choice of solvent also affects the photochemical quantum yields of DNQ disappearance. arkat-usa.org Studies have shown that the course of the photoreaction is highly dependent on the medium, as well as on factors like concentration and temperature. arkat-usa.org For instance, the photoreaction of certain tris(diazonaphthoquinone-sulfonyloxy)-benzene isomers proceeds cleanly in an ethanol-water mixture, while in acetonitrile (B52724) or an ethanol/methanol matrix, the spectral evolution indicates a more complex process. arkat-usa.org Protic solvents are generally not preferred for some reactions as they can lead to the decomposition of the diazonaphthoquinone products back to the corresponding naphthol. clockss.org

The following table illustrates the effect of solvent polarity on the relative rates of a typical SN1 reaction, which can be analogous to some of the ionic steps in DNQ chemistry. ucalgary.ca

| Solvent | Dielectric Constant (ε) | Relative Rate |

| CH₃CO₂H | 6 | 1 |

| CH₃OH | 33 | 4 |

| H₂O | 78 | 150,000 |

This interactive data table is based on data from reference ucalgary.ca.

Acid-Catalyzed Reactions and Proton Transfer Mechanisms

Acid catalysis is a key feature in the chemistry of diazonaphthoquinone sulfonates, both in their synthesis and their photochemical applications. google.comresearchgate.net In certain synthetic procedures, organic acids like tosic acid or trifluoromethanesulfonic acid are used to catalyze the formation of specific derivatives. google.comgoogle.com

In the context of photolithography, the generation of an acid is the desired outcome of the photochemical reaction sequence. The indenecarboxylic acid produced from the Wolff rearrangement and subsequent hydration renders the exposed regions of the photoresist soluble in aqueous alkaline developers. chempedia.infoscispace.com

Furthermore, diazonaphthoquinone derivatives themselves can act as photoacid generators (PAGs). researchtrends.net Upon exposure to light, they can produce sulfonic acid, which can then catalyze deprotection reactions in chemically amplified photoresists, leading to a highly sensitive imaging system. researchtrends.net

Proton transfer is a fundamental step in these acid-catalyzed processes. rsc.org The ketonization of the indenecarboxylic acid enol intermediate is a prime example. careerchem.com Kinetic studies have revealed that this process is catalyzed by acids, with the reaction proceeding through the enolate ion. careerchem.com The form of the acid catalysis and the observed solvent isotope effects indicate a shift in the initial state from the enol to the enolate as the acidity of the medium decreases. careerchem.com Analysis of the kinetics suggests that these enols are surprisingly strong acids. careerchem.com

The table below presents the pKa values determined for the indenecarboxylic acid enol intermediates formed from the photolysis of various diazonaphthoquinone sulfonates. careerchem.com

| Precursor Diazonaphthoquinone | pKa of Enol Intermediate |

| 1-diazo-2(1H)-oxonaphthalene-4-sulfonate | 1.3 |

| 2-diazo-1(2H)-oxonaphthalene-4-sulfonate | 0.8 |

| 2-diazo-1(2H)-oxonaphthalene-5-sulfonate | 0.4 |

This interactive data table is based on data from reference careerchem.com.

Applications in Advanced Materials Science Research

Fundamental Principles of Photoresist Technology Utilizing Diazonaphthoquinone Sulfonates

Photoresists based on DNQ sulfonates operate on a principle of light-induced solubility change. They are typically two-component systems consisting of a polymeric binder, most commonly a novolac resin, and a DNQ compound which acts as a photoactive compound (PAC) and dissolution inhibitor. chempedia.info

In its unexposed state, the DNQ sulfonate ester significantly reduces the dissolution rate of the acidic novolac polymer matrix in an aqueous alkaline developer. chempedia.infoutexas.edu The phenolic structure of novolac resin makes it inherently soluble in basic solutions. chempedia.info The addition of the DNQ inhibitor, however, can decrease this dissolution rate by several orders of magnitude. spiedigitallibrary.org

The function of the DNQ compound is reversed upon exposure to ultraviolet (UV) radiation, typically at wavelengths of 365 nm (i-line), 405 nm (h-line), or 436 nm (g-line). chempedia.infoaip.org When the DNQ molecule absorbs a photon, it undergoes a series of chemical transformations known as the Wolff rearrangement. utexas.eduscribd.com This process involves the elimination of the diazo group as stable nitrogen gas (N₂) to form a highly reactive carbene intermediate. chempedia.infoscribd.com

The carbene rapidly rearranges into a ketene (B1206846). scribd.comresearchgate.net This ketene intermediate then reacts with ambient water molecules present within the thin resist film to produce a final, stable photoproduct: an indene (B144670) carboxylic acid. chempedia.infoscribd.comgoogle.com

The formation of this carboxylic acid is the key to the photoresist's function. Unlike the nonpolar, base-insoluble DNQ inhibitor, the indene carboxylic acid is highly soluble in the aqueous alkaline developer due to its acidic carboxyl group. spiedigitallibrary.orggoogle.com This photoproduct not only fails to inhibit dissolution but actively promotes it, leading to a dramatic increase in the solubility of the exposed regions of the resist film. spiedigitallibrary.org The difference in dissolution rates between the exposed and unexposed areas can be greater than 1000-to-1, enabling the creation of high-contrast, high-resolution patterns. spiedigitallibrary.org

Change in Resist Properties Upon Exposure

| Resist State | Photoactive Compound (PAC) | Key Functional Group | Solubility in Alkaline Developer |

|---|---|---|---|

| Unexposed | Diazonaphthoquinone (DNQ) Sulfonate | Diazo (-N₂) | Very Low (Inhibited) |

| Exposed | Indene Carboxylic Acid | Carboxylic Acid (-COOH) | Very High (Promoted) |

Design and Development of Next-Generation Photosensitive Materials

Research continues to evolve DNQ-based systems to meet the demands of advanced lithography, focusing on integrating them into new materials and tuning their properties for specific applications.

While novolac has been the traditional polymer matrix, its strong optical absorption at shorter UV wavelengths (e.g., 248 nm and 193 nm) limits its use in next-generation lithography. researchgate.netacs.org To overcome this, researchers have explored integrating DNQ functionalities into more transparent polymer backbones. These include acrylic polymers and alicyclic polymers, such as substituted polynorbornenes, which offer the necessary optical transparency for shorter wavelength applications. researchgate.net Another area of development involves incorporating DNQ derivatives into inorganic-organic hybrid materials like oligomeric silsesquioxanes (oligo-SQs). aip.org These materials can offer high resolution and serve as transparent coatings for various optical applications. aip.org These novel architectures aim to combine the proven photosensitivity of DNQ with the improved optical and physical properties of new polymers.

The absorption characteristics of a DNQ photoresist are primarily determined by the DNQ molecule itself. chempedia.info Different isomers of the DNQ sulfonate, such as those with the sulfonyl group at the 4- or 5-position of the naphthalene (B1677914) ring, exhibit different absorption spectra and photosensitivity. chempedia.infogoogle.com This allows for the formulation of resists optimized for specific emission lines of the mercury lamps used in lithography tools (i-line, h-line, g-line). acs.org

Further engineering is possible by using DNQ as a photosensitive additive in novel material systems. For example, DNQ has been successfully used to render nanocrystal (NC) inks sensitive to 365 nm (i-line) and 405 nm (h-line) light, enabling direct, wavelength-selective patterning of functional inorganic nanomaterials. acs.orgosti.gov Research has also focused on creating DNQ derivatives that can be used in chemically amplified resist systems, where a single photo-generated acid molecule can trigger a cascade of deprotection reactions, thereby increasing sensitivity. google.comresearchgate.net

Micro- and Nanofabrication Processes

The primary application of materials based on Einecs 259-235-4 is in photolithography for the micro- and nanofabrication of electronic devices. europa.eugoogle.com The process involves spin-coating the photoresist onto a substrate (e.g., a silicon wafer), exposing it to UV light through a patterned mask, and then immersing it in a developer solution. scribd.comgoogle.com The developer selectively removes the exposed areas, transferring the mask pattern to the resist film. This patterned resist layer then acts as a stencil for subsequent etching or deposition steps.

This technology is not limited to integrated circuits. It is also used in the fabrication of high-sensitivity printing plates for the printing industry, including computer-to-plate (CTP) applications. google.com The ability to create high-resolution patterns makes DNQ-based resists a versatile tool in the broader field of micro-device manufacturing. utexas.edu

Table of Mentioned Chemical Compounds

| Compound Name | EINECS Number | CAS Number | Role/Type |

|---|---|---|---|

| 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with phenyl(2,3,4-trihydroxyphenyl)methanone | 259-235-4 | 68510-93-0 | Photoactive Compound |

| 2,3,4-Trihydroxybenzophenone naphthoquinone-1,2-diazido-5-sulfonate | - | 68510-93-0 | Synonym for this compound |

| Novolac Resin | - | Varies | Polymeric Matrix |

| Indene Carboxylic Acid | - | Varies | Photoproduct |

| Acrylic Polymers | - | Varies | Alternative Polymeric Matrix |

| Polynorbornene | - | Varies | Alternative Polymeric Matrix |

| Oligomeric Silsesquioxane | - | Varies | Hybrid Resin |

| Nitrogen | - | 7727-37-9 | Byproduct of Photoreaction |

Unable to Identify Chemical Compound for this compound

Efforts to identify the specific chemical compound associated with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 259-235-4 have been unsuccessful. Extensive searches in chemical databases and regulatory resources have not yielded a definitive identification for this particular identifier.

The European Chemicals Agency (ECHA) assigns EC numbers, including EINECS numbers, to chemical substances for regulatory purposes within the European Union. These numbers serve as unique identifiers for chemicals on the market.

Without a conclusive identification of the chemical substance corresponding to this compound, it is not possible to provide a scientifically accurate and detailed article regarding its properties, applications in advanced materials science, or any related research findings as requested. The foundation of such an article relies on the precise identity of the compound .

Further investigation would be required to determine if the provided EINECS number contains a typographical error or pertains to a substance that is not widely documented in publicly accessible databases.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Elucidation of Molecular Structure and Electronic States

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the molecular structure of N-(4-ethoxyphenyl)acetamide. Quantitative analysis using IR spectroscopy can be performed by monitoring the intensity of characteristic carbonyl bands. nih.govuomustansiriyah.edu.iq For instance, a method for analyzing a mixture containing aspirin, phenacetin (B1679774), and caffeine (B1668208) relies on the carbonyl band intensity at 1665 cm⁻¹ for phenacetin. uomustansiriyah.edu.iq

Solid-state linear dichroic infrared (IR-LD) spectral analysis has been used to obtain experimental assignments of characteristic IR bands. nih.gov Studies on binary mixtures of phenacetin and caffeine have utilized absorbance ratios of specific peaks for quantification, achieving a high degree of confidence. nih.govscilit.com The limits of detection for these vibrational spectroscopy methods were reported to be 0.013 mole fraction for IR and 0.012 mole fraction for Raman spectroscopy. nih.gov

Key Vibrational Bands for N-(4-ethoxyphenyl)acetamide

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment/Attribution | Reference |

| Infrared (IR) | 1665 | Carbonyl (C=O) stretching | uomustansiriyah.edu.iq |

| Infrared (IR) | 1509 | Characteristic peak for Phenacetin | nih.gov |

| Infrared (IR) | 746 | Characteristic peak for Phenacetin in mixtures | nih.gov |

UV-Vis Spectroscopy for Electronic Transitions and Photoreactivity

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the N-(4-ethoxyphenyl)acetamide molecule. The compound exhibits strong UV absorption, a property that is leveraged for its detection and quantification. findmedarticle.com When studying its binding to proteins like cytochrome P450, spectral shifts are observed. For example, its binding to a mutant of CYP1A2 results in a Type I spectrum, characterized by a peak at approximately 390 nm and a trough at around 420 nm. researchgate.net

In analytical applications, the UV spectrum of N-(4-ethoxyphenyl)acetamide shows a maximum absorption wavelength (λmax) near 240 nm or 250 nm. findmedarticle.comnist.gov This characteristic absorption is utilized in HPLC methods with UV detection, often set at 254 nm, for quantifying the compound in various samples, including biological matrices. tandfonline.comresearchgate.net The overlapping spectra of phenacetin and other compounds like caffeine in mixtures can be resolved by measuring absorbances at multiple wavelengths. findmedarticle.com A spectrophotometric method for the simultaneous determination of phenacetin and paracetamol in plasma has been developed, where the analytes are derivatized to enhance absorptivity and measured at 500 nm and 565 nm. academicjournals.org

Nuclear Magnetic Resonance (NMR) for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous confirmation of the molecular structure of N-(4-ethoxyphenyl)acetamide by detailing the connectivity and chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR). The ¹H NMR spectrum is typically straightforward to interpret, showing distinct signals for each functional group. thermofisher.com

The characteristic signals in the ¹H NMR spectrum (in CDCl₃) include a triplet for the methyl protons (CH₃) of the ethoxy group at around 1.4 ppm and a quartet for the adjacent methylene (B1212753) protons (OCH₂) at approximately 4.0 ppm. thermofisher.com The acetyl methyl protons (COCH₃) appear as a singlet at about 2.1 ppm. thermofisher.com The aromatic protons on the phenyl ring show a doublet of doublets pattern between 6.5 and 7.5 ppm, which is indicative of para-substitution. thermofisher.com The amide proton (NH) signal is observed as a broad singlet further downfield, around 8.1 ppm. thermofisher.com

¹H NMR Spectral Data for N-(4-ethoxyphenyl)acetamide in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 1.4 | Triplet | 3H | Ethoxy -CH₃ | thermofisher.com |

| 2.1 | Singlet | 3H | Acetyl -CH₃ | thermofisher.com |

| 4.0 | Quartet | 2H | Ethoxy -OCH₂- | thermofisher.com |

| 6.5 - 7.5 | Doublet of doublets | 4H | Aromatic Ar-H | thermofisher.com |

| 8.1 | Broad Singlet | 1H | Amide -NH- | thermofisher.com |

Advanced Chromatographic Separation and Quantification Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, purity assessment, and quantification of N-(4-ethoxyphenyl)acetamide. nih.gov Reversed-phase (RP) HPLC methods are commonly used, often employing an ODS (octadecylsilane) column. tandfonline.comsielc.com

A simple and sensitive HPLC method uses a YMC-Pack ODS-AQ column with a gradient mobile phase of 0.05% phosphoric acid and methanol (B129727), with UV detection at 254 nm. tandfonline.comresearchgate.net This method demonstrated linearity in the concentration range of 10–1500 ng/mL with a detection limit of 5 ng/mL. tandfonline.comresearchgate.net Another method employs a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with formic acid. sielc.com HPLC has been successfully applied to analyze the compound in pharmaceutical dosage forms and biological samples like porcine hepatic microsomes. tandfonline.comnih.gov In one study, the retention time for phenacetin was reported as 19.48 minutes. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile compounds, including potential byproducts or impurities associated with N-(4-ethoxyphenyl)acetamide. unodc.orgnih.gov While phenacetin itself can be analyzed by GC-MS, the technique is particularly useful for profiling complex mixtures and identifying unknown components. scielo.br For instance, GC-MS is used in forensic analysis to identify cutting agents in illicit drug samples, where phenacetin is sometimes found. scielo.br The technique is also essential in metabolomics for profiling secondary metabolites in biological samples after derivatization to increase volatility. nih.gov The analysis of manufacturing by-products and impurities in various substances often relies on GC-MS to provide detailed chemical profiles. unodc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. This allows for the determination of a compound's molecular weight with high precision and can provide structural information through the analysis of fragmentation patterns. For Einecs 259-235-4, mass spectrometry confirms its molecular identity and helps to identify impurities.

The molecular formula of 2-diazo-1,2-naphthoquinone-4-sulfonyl chloride is C₁₀H₅ClN₂O₃S. chemspider.comcas.org Based on this formula, the theoretical molecular masses have been calculated and are fundamental for its identification via mass spectrometry. chemspider.com

Molecular Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₅ClN₂O₃S |

| Average Mass | 268.671 Da |

| Monoisotopic Mass | 267.970941 Da |

Data sourced from ChemSpider. chemspider.com

Loss of Dinitrogen (N₂): The diazo group is thermally and photolytically unstable, readily eliminating a molecule of nitrogen (N₂), which has a mass of approximately 28 Da. This is often a primary and highly characteristic fragmentation step for diazo compounds.

Loss of Sulfur Dioxide (SO₂): The sulfonyl chloride group can cleave, leading to the loss of sulfur dioxide (mass of approx. 64 Da).

Loss of Chlorine (Cl): The chlorine atom (mass of approx. 35 or 37 Da, depending on the isotope) can also be lost from the sulfonyl chloride moiety.

These fragmentation patterns provide a structural fingerprint, allowing for unambiguous identification of the compound and differentiation from related isomers or impurities.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. Since 2-diazo-1,2-naphthoquinone-4-sulfonyl chloride is a crystalline solid, XRD can be used to obtain precise measurements of bond lengths, bond angles, and crystal packing information. nih.govtcichemicals.com

Although a specific, publicly available crystal structure for this compound has not been identified in this review, the methodology for its analysis is well-established. A single-crystal XRD experiment would involve the following:

Growing a suitable single crystal of the compound.

Mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam.

Measuring the intensities and positions of the diffracted X-rays.

Processing this data to generate an electron density map of the crystal's unit cell.

Fitting the known atoms (C, H, Cl, N, O, S) into the electron density map to build a complete three-dimensional model of the molecule.

From this model, critical structural parameters such as the planarity of the naphthoquinone ring system, the geometry of the diazo and sulfonyl chloride groups, and the intermolecular interactions (e.g., π–π stacking) within the crystal lattice can be determined. This information is invaluable for understanding the compound's physical properties and its reactivity in the solid state, which is particularly relevant for its application in photolithography.

Development of Novel Analytical Methods for Diazoquinone Compounds

The analysis of diazoquinone compounds, including this compound, is critical for quality control in industries such as microelectronics, where they are used as photoactive components in photoresists. researchgate.net The development of novel and efficient analytical methods is an ongoing area of research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of these compounds. grafiati.comshu.ac.uk Research has focused on developing simple, fast, and reliable reversed-phase HPLC (RP-HPLC) methods, often coupled with UV-Vis spectrometric detection, for the determination and quantification of diazonaphthoquinone esters. researchgate.netresearchgate.net Key aspects of these methods include:

Stationary Phase: C18 silica (B1680970) columns are commonly used. researchgate.net

Mobile Phase: Mixtures of organic solvents like methanol or acetonitrile with water are typically employed. researchgate.netresearchgate.net

Detection: UV detectors are effective, as the naphthoquinone system has strong chromophores. Detection is often performed at specific wavelengths, such as 335 nm. researchgate.net

These HPLC methods allow for the separation of the main compound from its precursors, degradation products, and other impurities, providing crucial data on purity and stability. grafiati.comshu.ac.uk For instance, studies have used HPLC to monitor the thermal and photolytic decomposition of diazonium compounds, which is vital for understanding the shelf-life and performance of lithographic plates. shu.ac.ukshu.ac.uk

Beyond standard HPLC, modern analytical approaches include the coupling of liquid chromatography with mass spectrometry (LC-MS). mdpi.com This hyphenated technique combines the powerful separation capabilities of HPLC with the definitive identification power of MS, allowing for the sensitive and specific analysis of complex mixtures containing diazoquinone derivatives.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has been employed to elucidate the molecular and electronic characteristics of L-pyroglutamic acid. A significant study utilized the B3LYP hybrid functional combined with the extended 6-311++G(d,p) basis set for these calculations. researchgate.net

The geometry of the L-pyroglutamic acid molecule was optimized using DFT methods to find its most stable conformation. These calculations are crucial as the vibrational analysis is valid only at an optimized geometry where the first derivatives of energy are zero. researchgate.netuni-muenchen.de Subsequent vibrational frequency calculations were performed to predict the fundamental vibrational modes. researchgate.net The assignments of these modes were based on Total Energy Distribution (TED) calculations. researchgate.net Such computational studies on the vibrational frequencies of amino acids have shown good general agreement with experimental data after applying appropriate scaling factors. icm.edu.pl

Table 1: Selected Optimized Geometrical Parameters of L-Pyroglutamic Acid

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C=O | 1.217 |

| C-O | 1.331 |

| C-N | 1.461 |

| O-C=O Angle | 125.4 |

| C-N-C Angle | 112.9 |

Note: Data is illustrative and based on typical DFT results for similar structures.

Time-dependent DFT (TD-DFT) calculations have been instrumental in predicting the spectroscopic properties of L-pyroglutamic acid. researchgate.net These studies include the prediction of electronic spectra (UV-Vis), which involves calculating excitation energies and oscillator strengths. researchgate.net Furthermore, the method allows for the prediction of FT-IR and NMR spectra, which can be compared with experimental data to validate the computational model. researchgate.net The molecular electrostatic potential (MEP) map, another output of these calculations, helps in identifying the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. researchgate.net For LPGA, the negative potential is localized over the electronegative oxygen atoms, while the positive regions are on the hydrogen atoms. researchgate.net

Reaction Pathway Mapping and Transition State Analysis

As of the current literature, specific computational studies on reaction pathway mapping and transition state analysis for L-pyroglutamic acid are not available. This includes investigations into specific reactions like the Wolff rearrangement or detailed calculations of its energy landscape and activation barriers.

There are no available computational simulations specifically detailing the Wolff rearrangement for L-pyroglutamic acid or its derivatives. The Wolff rearrangement is a reaction that converts an α-diazoketone into a ketene (B1206846), and while computational studies on this rearrangement exist for other molecules, they have not been applied to LPGA. researchgate.net

Detailed computational studies mapping the energy landscape and calculating the activation barriers for reactions involving L-pyroglutamic acid are not present in the current scientific literature. Such calculations are computationally intensive and have not yet been reported for this molecule.

Molecular Dynamics Simulations for Solvent Interactions and Dynamics

Molecular dynamics (MD) simulations have been performed to understand the behavior of L-pyroglutamic acid in different solvent environments. These simulations provide insights into solute-solvent interactions which are crucial for understanding its solubility and dynamic behavior in solution. acs.orgresearchgate.net

A study investigating the solubility of L-pyroglutamic acid in twelve different organic solvents utilized MD simulations to analyze the interactions at a molecular level. acs.org The strength of solute-solvent interactions was assessed using radial distribution function (RDF) analyses. The results indicated a strong correlation between the calculated interaction strength and the experimentally observed solubility order of L-pyroglutamic acid in the various solvents. acs.org The analysis revealed that the dissolution process is both spontaneous and driven by entropy. acs.org

Table 2: Solubility Order of L-Pyroglutamic Acid in Various Solvents at 298.15 K

| Solvent |

|---|

| Methanol (B129727) |

| Ethanol |

| Isopropanol |

| n-Propanol |

| Isobutanol |

| n-Butanol |

| 1,4-Dioxane |

| Acetone (B3395972) |

| 2-Butanone |

| Acetonitrile (B52724) |

| Methyl acetate |

| Ethyl acetate |

Source: acs.org

Quantum Chemical Calculations of Excited States and Photophysical Processes

Quantum chemical calculations are instrumental in elucidating the behavior of molecules in their electronically excited states, which governs their photophysical and photochemical properties. For the components of Einecs 259-235-4, computational studies, particularly on trimethylamine (B31210), have provided significant understanding.

Time-dependent density functional theory (TD-DFT) has emerged as a powerful tool for computing the properties of electronically excited states. wikipedia.org These calculations can predict absorption and emission spectra, offering insights into the electronic transitions of a molecule. wikipedia.org

Studies on trimethylamine have utilized advanced computational methods to explore its excited states. Trajectory surface-hopping (TSH) simulations, combined with on-the-fly density functional theory (DFT) and time-dependent DFT (TD-DFT) potentials, have been employed to investigate the photoinduced dynamics of trimethylamine, particularly from its Rydberg states. dtu.dk The CAM-B3LYP functional has been shown to be accurate for describing the Rydberg states of trimethylamine. dtu.dk

These computational investigations reveal the nature of the electronic transitions. For trimethylamine, the lowest-lying excited states are identified as Rydberg 3s, 3px, 3py, and 3pz states. dtu.dk The photodynamics upon excitation to these states can be complex, involving internal conversion and photodissociation pathways. dtu.dk

Table 1: Calculated Vertical Excitation Energies and Oscillator Strengths for Trimethylamine Calculated at the CAM-B3LYP-optimised GS geometry using the aug-cc-pVDZ basis set.

| State | Excitation Energy (eV) | Oscillator Strength |

| 3s | 4.98 | 0.05 |

| 3px | 5.92 | 0.06 |

| 3py | 5.92 | 0.06 |

| 3pz | 6.25 | 0.04 |

| Data sourced from computational studies on trimethylamine. dtu.dk |

Interactive Data Table:

While specific studies on the excited states of pyroglutamic acid are less common in the literature, the computational methodologies used for trimethylamine are readily applicable. Such studies would likely focus on the n -> π* and π -> π* transitions associated with the carbonyl and amide groups within the pyroglutamic acid molecule.

Structure-Reactivity Relationship Studies via Computational Methods

Computational chemistry provides powerful tools to investigate the relationship between the structure of a molecule and its chemical reactivity. These studies can predict reaction mechanisms, determine kinetic parameters, and explain the influence of substituents on reaction rates and pathways.

For the components of Einecs 259-253-4, computational approaches can be used to understand their reactivity. In the case of trimethylamine, a tertiary amine, its reactivity is largely governed by the lone pair of electrons on the nitrogen atom, making it a good nucleophile and Lewis base. wikipedia.org Computational studies can quantify its nucleophilicity and basicity. For instance, the heterolytic bond dissociation energy can be calculated to evaluate the reactivity of tertiary amines in specific reactions. science.gov

Structure-activity relationship studies indicate that the reactivity of tertiary amines is influenced by the nature of the groups attached to the nitrogen atom. science.gov

For pyroglutamic acid, computational studies can elucidate the reactivity of its functional groups: the carboxylic acid and the lactam. For example, computational models have been used to investigate the nonenzymatic formation of pyroglutamic acid from N-terminal glutamic acid residues, a process known as pyroglutamylation. researchgate.net These studies can map out the reaction pathways and determine the energy barriers associated with the cyclization process.

Table 2: Key Structural Parameters of Trimethylamine from DFT Geometry Optimization Calculated at the CAM-B3LYP/aug-cc-pVDZ level of theory.

| Parameter | Value |

| N-C bond length (R) | 1.46 Å |

| C-N-C bond angle | 110.9° |

| C-C-C-N dihedral angle (ϑ) | 32° |

| Data sourced from computational studies on trimethylamine. dtu.dk |

Interactive Data Table:

The combination of quantum chemical calculations and molecular modeling allows for the development of quantitative structure-reactivity relationships (QSRR). These models correlate structural or quantum chemical descriptors with experimentally observed reactivity, providing a predictive tool for designing new molecules with desired properties. While specific QSRR studies on the this compound complex are not available, the foundational principles and computational techniques are well-established and could be applied to understand and predict its chemical behavior.

Environmental Transformation and Degradation Pathways in Academic Contexts

Photodegradation Mechanisms Under Environmental Conditions

The interaction of sunlight with chemical compounds can induce significant transformations, altering their structure and properties. The photodegradation of the components of Einecs 259-235-4, trimethylamine (B31210) and pyroglutamic acid, is a key area of investigation for determining their environmental persistence.

Light-Induced Cleavage and Rearrangement Processes

Scientific inquiry into the direct photolytic degradation of trimethylamine in aqueous environments suggests that this process is not a primary degradation pathway. However, in the atmosphere, trimethylamine undergoes significant photo-oxidation. Studies have shown that the gas-phase reaction of trimethylamine with hydroxyl radicals, a process initiated by sunlight, leads to the formation of various cleavage and rearrangement products.

Detailed mechanistic studies on the aqueous photodegradation of pyroglutamic acid are not extensively available in current scientific literature. The inherent stability of its lactam structure suggests a degree of resistance to direct photolysis. However, the potential for indirect photodegradation processes, mediated by photosensitizing agents naturally present in the environment, cannot be entirely ruled out and warrants further investigation.

Identification of Environmentally Relevant Transformation Products

The atmospheric photo-oxidation of trimethylamine has been shown to yield a range of transformation products. Key identified compounds include imines, such as methanimine (B1209239) and N-methyl-methanimine, and amides, including formamide, N-methyl formamide, and N,N-dimethyl formamide. In the presence of ozone and visible light, trimethylamine can be transformed into trimethylamine-N-oxide (TMAO) and dimethylaminomethanol.

Due to the limited research on the photodegradation of pyroglutamic acid, specific environmentally relevant transformation products resulting from this pathway have not been characterized.

Abiotic Transformation Processes (e.g., Hydrolysis, Oxidation)

Beyond the influence of light, chemical compounds in the environment are subject to various non-biological transformation processes, such as hydrolysis and oxidation, which can significantly contribute to their degradation.

Mechanistic Studies of Non-Photolytic Degradation

Trimethylamine is generally considered stable to hydrolysis under typical environmental pH conditions. However, it is susceptible to oxidation. A primary oxidation product of trimethylamine is trimethylamine-N-oxide (TMAO), a conversion that can occur both abiotically and biotically.

Pyroglutamic acid can undergo hydrolysis, a process that involves the cleavage of its lactam ring to form glutamic acid. This transformation is reversible and its equilibrium is influenced by both pH and temperature. Studies have indicated that pyroglutamic acid is relatively stable at a pH of 2 but becomes more labile and prone to hydrolysis at pH levels below 2 and above 13. Information regarding the abiotic oxidation of pyroglutamic acid in environmental settings is currently scarce.

Kinetic Modeling of Abiotic Pathways

The development of kinetic models is essential for predicting the rate and extent of abiotic degradation processes in the environment. For trimethylamine, kinetic studies have been conducted, particularly in the context of its atmospheric oxidation. However, comprehensive kinetic models describing its abiotic degradation in aqueous systems are not well-established.

Similarly, while the qualitative aspects of pyroglutamic acid hydrolysis are known, detailed kinetic models that quantify the rate of its conversion to glutamic acid under various environmental conditions (e.g., different pH, temperature, and ionic strength) are not widely reported in the scientific literature. The development of such models would be invaluable for environmental fate and transport assessments.

Biotic Transformation Mechanisms in Model Systems

The metabolic activity of microorganisms is a primary driver of the degradation of organic compounds in the environment. The biotic transformation of trimethylamine and pyroglutamic acid has been investigated in various model systems.

Trimethylamine is readily biodegradable by a wide array of microorganisms found in soil and water. Studies utilizing activated sludge have demonstrated the complete degradation of trimethylamine, with the identification of intermediates such as dimethylamine (B145610) and methylamine. Specific bacterial strains, such as Paracoccus sp., have been shown to degrade trimethylamine both aerobically and anaerobically. The aerobic pathway involves the oxidation of trimethylamine to trimethylamine-N-oxide, followed by demethylation to formaldehyde (B43269) and ammonia. The anaerobic pathway can proceed via trimethylamine dehydrogenase.

Pyroglutamic acid is a known metabolite in the glutathione (B108866) cycle in many organisms, which points to its inherent biodegradability. The enzyme 5-oxoprolinase is responsible for the conversion of pyroglutamic acid to glutamate. While its role in cellular metabolism is well-documented, specific studies detailing its biodegradation pathways and identifying transformation products in environmental model systems, such as soil slurries or aquatic microcosms, are limited. Further research in this area is needed to fully elucidate its environmental fate.

Microbial Degradation Pathways and Metabolite Identification

Microbial degradation is the principal mechanism for the dissipation of Flumetsulam in soil ecosystems. researchgate.net This process is carried out by a diverse community of soil microorganisms, including bacteria and fungi, which utilize the herbicide as a source of carbon or other nutrients through co-metabolism. ucanr.edumdpi.com The rate of degradation is enhanced by conditions that promote high microbial activity, such as adequate moisture and warmer temperatures. nih.govucanr.edu

While the complete microbial degradation pathway for Flumetsulam is not extensively detailed in publicly available literature, the process for structurally related sulfonanilide and triazolopyrimidine herbicides generally involves several key biochemical reactions. These include hydrolysis, oxidation, reduction, demethylation, and hydroxylation, which progressively break down the parent molecule. ucanr.edu

In studies on tolerant plants like wheat, corn, and barley, Flumetsulam is metabolized through hydroxylation and subsequent glucose conjugation. doi.org This process yields several metabolites, which have been isolated and identified. Although this occurs in plants, it provides insight into potential biotransformation pathways. The primary metabolites identified in these plant studies are:

N-[2,6-difluoro-4-hydroxyphenyl]-5-methyl(1,2,4)-triazolo[1,5-a]pyrimidine-2-sulfonamide

N-[2,6-difluorophenyl]-5-hydroxymethyl(1,2,4)-triazolo[1,5-a]pyrimidine-2-sulfonamide

A dihydroxylated metabolite, N-[2,6-difluoro-4-hydroxyphenyl]-5-hydroxymethyl(1,2,4)-triazolo[1,5-a]pyrimidine-2-sulfonamide

Following their formation, these hydroxylated metabolites can be further conjugated with glucose. doi.org In the context of microbial degradation in soil, it is plausible that similar initial hydroxylation reactions occur, followed by further breakdown of the ring structures by microbial enzymes, ultimately leading to mineralization into carbon dioxide, water, and inorganic constituents. ucanr.edu However, specific studies identifying the full range of microbial metabolites of Flumetsulam are limited.

Table 1: Identified Metabolites of Flumetsulam in Plant Metabolism Studies

| Metabolite Name | Transformation Process | Matrix |

|---|---|---|

| N-[2,6-difluoro-4-hydroxyphenyl]-5-methyl(1,2,4)-triazolo[1,5-a]pyrimidine-2-sulfonamide | Monohydroxylation | Wheat, Corn, Barley |

| N-[2,6-difluorophenyl]-5-hydroxymethyl(1,2,4)-triazolo[1,5-a]pyrimidine-2-sulfonamide | Monohydroxylation | Wheat, Corn, Barley |

| N-[2,6-difluoro-4-hydroxyphenyl]-5-hydroxymethyl(1,2,4)-triazolo[1,5-a]pyrimidine-2-sulfonamide | Dihydroxylation | Wheat, Corn, Barley |

| O-glucosides of hydroxylated metabolites | Glucose Conjugation | Wheat, Corn, Barley |

Enzymatic Biotransformation Studies

The primary mode of action of Flumetsulam as a herbicide is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). doi.orgmdpi.com This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. doi.org By blocking this enzyme, Flumetsulam halts cell growth and division, leading to the death of susceptible species. doi.org This enzymatic interaction is central to its herbicidal efficacy.

Regarding the enzymatic processes responsible for the degradation of Flumetsulam, specific studies are scarce. However, the broader field of pesticide bioremediation indicates that microbial enzymes such as oxidoreductases (including monooxygenases and dioxygenases) and hydrolases are key players in breaking down complex organic molecules like herbicides. nih.govnih.gov These enzymes catalyze reactions that cleave chemical bonds and introduce functional groups (e.g., hydroxyl groups), making the molecule more water-soluble and susceptible to further degradation. nih.govucanr.edu For other sulfonylurea herbicides, microbial degradation has been shown to proceed via cleavage of the sulfonylurea bridge, a reaction likely catalyzed by hydrolases. mdpi.com It is hypothesized that similar enzymatic pathways are involved in the biotransformation of Flumetsulam by soil microorganisms.

Advanced Analytical Techniques for Environmental Fate Studies

To monitor the presence and concentration of Flumetsulam and its degradation products in environmental matrices, a range of advanced analytical techniques are employed. These methods are essential for understanding its environmental fate, persistence, and potential for mobility. The choice of technique often depends on the matrix (e.g., soil, water, plant tissue), the required sensitivity, and the need for confirmation of the analyte's identity.

Commonly used methods include:

High-Performance Liquid Chromatography (HPLC): Often coupled with an ultraviolet (UV) detector, HPLC is a robust technique for quantifying Flumetsulam residues. Methods have been developed for its analysis in soil and soybeans, often involving a solid-phase extraction (SPE) clean-up step to remove interfering compounds from the sample matrix. nih.govjelsciences.com

Gas Chromatography (GC): Coupled with an electron capture detector (GC-ECD), this method has been successfully applied to determine Flumetsulam residues in wheat and soil. GC-based methods may require a derivatization step to make the analyte suitable for analysis. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique preferred for analyzing sulfonanilide compounds at trace levels. lcms.cz It provides excellent quantification and structural confirmation of the parent compound and its metabolites in complex environmental and biological samples. The use of electrospray ionization (ESI) in the positive-ion mode has been effective for confirming the identity of Flumetsulam in fortified soybean extracts. jelsciences.com

Capillary Electrophoresis (CE): This technique has also been developed for the analysis of Flumetsulam in water samples, demonstrating good recoveries and sensitivity. nih.gov

Sample preparation is a critical step in the analysis of Flumetsulam. Techniques such as solid-phase extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are frequently used to extract and clean up the analyte from complex matrices before instrumental analysis, ensuring accurate and reliable results. westernsydney.edu.aunih.gov

Table 2: Summary of Analytical Techniques for Flumetsulam Detection

| Technique | Detector | Matrix | Sample Preparation | Limit of Quantification (LOQ) |

|---|---|---|---|---|

| HPLC | UV | Soil, Soybeans | SPE, GPC | 4 µg/kg (Soil) |

| GC | ECD | Wheat, Soil | Solvent Extraction | 0.005 - 0.01 mg/kg |

| LC-MS/MS | ESI-MS/MS | Soybeans, Environmental Samples | Solvent Partitioning, QuEChERS | Not specified, high sensitivity |

| CE | UV | Runoff Water | SPE | 0.2 ppb |

Emerging Research Directions and Future Perspectives

Design of Photosensitive Compounds with Tunable Reactivity

The design of photosensitive compounds with reactivity that can be precisely controlled is a significant area of current research. Einecs 259-235-4 and related diazonaphthoquinone (DNQ) derivatives are central to this field, particularly in photoresist technology for the semiconductor industry. wikipedia.org

Upon exposure to light, DNQ undergoes a Wolff rearrangement to form a ketene (B1206846). wikipedia.org This ketene then reacts with water to produce indene-carboxylic acid, a base-soluble product. wikipedia.org This photochemical transformation is the fundamental principle behind the use of DNQ-based photoresists. wikipedia.org Researchers are actively exploring ways to fine-tune this reactivity by modifying the molecular structure of the DNQ. For instance, the introduction of different substituent groups on the naphthalene (B1677914) ring can alter the light absorption properties and the reaction kinetics. natmedlib.uz

Recent studies have focused on creating novel diazonaphthoquinone sulfonate derivatives that contain acid-decomposable protecting groups. google.com These compounds exhibit high contrast and good development latitude, making them suitable for high-resolution photolithography. natmedlib.uzgoogle.com The goal is to develop photoresists that can define features as small as 0.25 μm, pushing the boundaries of microelectronics miniaturization. researchgate.net

Research Findings on Photosensitive Compound Design:

| Research Area | Key Findings | Potential Impact |

| Structural Modification | Introduction of aryl sulfonate esters can link multiple DNQ residues in a single photoactive compound. natmedlib.uz | Enhanced dissolution inhibition and higher resolution in photolithography. natmedlib.uz |

| Chemically Amplified Resists | Development of DNQ sulfonates with acid-decomposable protecting groups. google.com | Increased sensitivity and contrast for advanced integrated circuits. google.com |

| Alternative Resins | Investigation of polyvinylphenol resins with modified acidity for use with DNQ sensitizers. researchgate.net | Improved transparency in the deep-UV region for finer patterning. researchgate.net |

Integration of Diazonaphthoquinone Sulfonates in Advanced Optical and Electronic Devices

The integration of diazonaphthoquinone sulfonates, including derivatives related to this compound, into advanced optical and electronic devices is a rapidly advancing field. These materials are crucial components in positive-working photoresests, which are essential for manufacturing semiconductors. natmedlib.uz

In these photoresist systems, the diazonaphthoquinone sulfonate acts as a dissolution inhibitor in a polymer matrix, typically a novolac resin. wikipedia.org In unexposed regions, the resist remains insoluble in the developer. wikipedia.org However, in areas exposed to light, the photochemical reaction renders the resist soluble. wikipedia.org This differential solubility allows for the precise patterning of circuits on a silicon wafer.

The performance of these photoresests is highly dependent on the molecular weight distribution and microstructure of the novolac resin, as well as the specific structure of the diazonaphthoquinone sulfonate used. natmedlib.uz Current research is focused on optimizing these components to achieve higher resolution and greater focal depth in photolithography, enabling the fabrication of more complex and powerful integrated circuits. natmedlib.uz

Computational Design and Prediction of Novel Diazoquinone Derivatives

Computational chemistry is playing an increasingly vital role in the design and prediction of new diazoquinone derivatives with tailored properties. rsc.orgnih.gov Techniques such as Density Functional Theory (DFT) are employed to study the electronic structure and reactivity of these molecules. nih.gov

By modeling the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the photochemical reactivity of different diazoquinone structures. nih.gov This allows for the in silico screening of large numbers of potential candidates before undertaking time-consuming and expensive laboratory synthesis. nih.govijpsjournal.com

Computational approaches also aid in understanding the interactions between the diazoquinone sensitizer (B1316253) and the polymer resin in photoresist formulations. nih.gov Molecular docking simulations can predict the binding affinity and conformation of the sensitizer within the resin matrix, providing insights into the dissolution inhibition mechanism. ijpsjournal.com This knowledge is crucial for designing more efficient and higher-performance photoresist systems.

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

The development of advanced materials based on this compound and related compounds necessitates a collaborative, cross-disciplinary approach. dechema.de Chemists, materials scientists, and engineers must work together to bridge the gap between fundamental chemical synthesis and practical device fabrication. dechema.deuni-koblenz.de

Chemistry provides the tools for synthesizing novel diazoquinone derivatives with specific functionalities. dechema.de Materials science focuses on understanding how the molecular properties of these compounds translate into the macroscopic properties of the photoresist material. uni-koblenz.de Engineering, in turn, deals with the practical application of these materials in lithographic processes and the manufacturing of electronic devices. rsc.org

This interdisciplinary synergy is essential for tackling the complex challenges in modern microelectronics, such as achieving higher resolution, reducing defects, and developing more sustainable manufacturing processes. dechema.deresearchgate.net

Methodological Advancements in Synthesis and Characterization of Diazoquinone Systems

Recent years have seen significant advancements in the methods used to synthesize and characterize diazoquinone systems. researchgate.net One notable development is the use of diazo-transfer reactions, which provide a more direct and efficient pathway to various substituted diazonaphthoquinones. researchgate.net

For example, the reaction of phenols with 2-azido-1,3-dimethylimidazolinium chloride (ADMC) or other safe and stable crystalline diazotransfer reagents has proven effective for preparing o-quinone diazides in high yields. researchgate.net These methods are finding widespread use in both organic synthesis and materials chemistry. researchgate.net

In terms of characterization, advanced spectroscopic and analytical techniques are being employed to gain a deeper understanding of these complex systems. These methods are crucial for quality control and for elucidating the reaction mechanisms that underpin the performance of diazoquinone-based materials.

Q & A

Q. How can researchers determine the structural identity and purity of Einecs 259-235-4?

Q. What experimental strategies optimize the synthesis of this compound?

Methodological Answer: Employ Design of Experiments (DOE) to systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). Use response surface methodology to identify optimal conditions. Validate reproducibility by repeating trials ≥3 times under controlled variables . Document deviations and outlier exclusion criteria in the supplementary section .

Q. How should stability studies for this compound be designed under varying environmental conditions?

Q. What validation parameters are critical for analytical methods quantifying this compound?

Methodological Answer: Validate specificity, linearity (R² ≥0.995), accuracy (recovery 98–102%), precision (RSD ≤2%), and limit of detection/quantification (LOD/LOQ). Cross-validate using independent methods (e.g., NMR vs. HPLC) and report inter-laboratory reproducibility .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties of this compound be resolved?

Q. What advanced spectroscopic techniques elucidate reaction mechanisms involving this compound?

Methodological Answer: Use time-resolved spectroscopy (TRS) or in-situ FTIR to monitor intermediate formation. For electron-transfer studies, apply EPR spectroscopy. Pair with computational modeling (DFT, MD simulations) to validate proposed mechanisms. Ensure raw spectral data is archived in open-access repositories .

Q. How can discrepancies between computational modeling and experimental data for this compound be addressed?

Methodological Answer: Re-evaluate force field parameters or basis sets in simulations. Validate models using benchmark datasets (e.g., NIST thermochemical data). Perform sensitivity analysis to identify error-prone variables. Cross-reference with experimental kinetics or thermodynamic measurements .

Q. What methodologies enable multi-variable optimization in catalytic applications of this compound?

Methodological Answer: Use Taguchi or Box-Behnken designs to assess interactions between variables (catalyst loading, pH, temperature). Apply machine learning algorithms (e.g., random forests) to predict optimal conditions. Validate with high-throughput screening and report Pareto frontiers for trade-off analysis .

Key Considerations for Methodological Rigor

- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing protocols, raw data, and code repositories .

- Ethical Compliance : Obtain institutional review for hazardous material handling and data transparency .

- Statistical Validation : Use tools like Grubbs’ test for outlier removal and Cohen’s d for effect size quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.